molecular formula C8H11NO3 B13578801 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid

3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid

Cat. No.: B13578801
M. Wt: 169.18 g/mol
InChI Key: VRLKTDFLYPRGCX-UHFFFAOYSA-N
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Description

3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid is an organic compound that features a butanoic acid backbone with a methyl group and an oxazole ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid moiety One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring or other functional groups to more reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The butanoic acid moiety can also interact with cellular components, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: Similar in structure but lacks the oxazole ring.

    2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.

    3-(1,2-Oxazol-3-yl)propanoic acid: Lacks the methyl group on the butanoic acid chain.

Uniqueness

3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid is unique due to the presence of both the oxazole ring and the methyl-substituted butanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-methyl-3-(1,2-oxazol-3-yl)butanoic acid

InChI

InChI=1S/C8H11NO3/c1-8(2,5-7(10)11)6-3-4-12-9-6/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

VRLKTDFLYPRGCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=NOC=C1

Origin of Product

United States

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